molecular formula C24H24ClN3O2 B11024717 1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11024717
M. Wt: 421.9 g/mol
InChI Key: LTHCCZFCUTWERY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure, which is a fused ring system containing both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions One common approach is the condensation of 4-chloroaniline with a suitable aldehyde or ketone to form the imine intermediate This intermediate is then subjected to cyclization reactions to form the quinoline core

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-11,11-dimethyl-9-(morpholin-4-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C24H24ClN3O2/c1-24(2)14-16(15-27-10-12-30-13-11-27)19-4-3-5-20-21(23(29)28(24)22(19)20)26-18-8-6-17(25)7-9-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

LTHCCZFCUTWERY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)Cl)C3=CC=C2)CN5CCOCC5)C

Origin of Product

United States

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